molecular formula C21H18ClN3O B1192929 4-Methyl-3-{[7-(pyridin-2-yl)quinolin-4-yl]amino}phenol

4-Methyl-3-{[7-(pyridin-2-yl)quinolin-4-yl]amino}phenol

Cat. No. B1192929
M. Wt: 363.85
InChI Key: OSKOUNNDHHFTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GW440139A is a potent RET kinase inhibitor.

Scientific Research Applications

  • Anticancer Potential : Compounds related to 4-Methyl-3-{[7-(pyridin-2-yl)quinolin-4-yl]amino}phenol have been investigated for their anticancer properties. For example, Huang et al. (2013) synthesized 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, demonstrating potent cytotoxic activity against cancer cell lines while showing weak inhibitory activity towards normal cells (Huang et al., 2013).

  • Phosphodiesterase Inhibitors : Novel classes of phosphodiesterase 10A (PDE10A) inhibitors have been developed using quinoline derivatives. Hamaguchi et al. (2014) designed and synthesized new compounds starting from a quinoline derivative, showing potential in improving visual-recognition memory impairment in mice (Hamaguchi et al., 2014).

  • Chemical Complexes and Interactions : Research by Agarwal et al. (2021) demonstrated the use of phenolate-based ligands, including quinoline derivatives, in the synthesis of dinuclear copper(II) complexes. These complexes exhibited moderate antiferromagnetic coupling and potential for conversion into monomeric complexes (Agarwal et al., 2021).

  • Spin Interaction in Zinc Complexes : Orio et al. (2010) investigated zinc bis-phenolate complexes, including quinoline derivatives. These complexes showed significant spin interaction, potentially contributing to the understanding of magnetic properties in such compounds (Orio et al., 2010).

  • Synthesis of Aminoimidazoles : Bonafoux et al. (2009) synthesized a novel series of quinolines, which were potent inhibitors of the TGF-beta receptor 1, a target for therapeutic intervention in various diseases (Bonafoux et al., 2009).

properties

Product Name

4-Methyl-3-{[7-(pyridin-2-yl)quinolin-4-yl]amino}phenol

Molecular Formula

C21H18ClN3O

Molecular Weight

363.85

IUPAC Name

4-Methyl-3-{[7-(2-pyridinyl)-4-quinolinyl]amino}phenol Hydrochloride

InChI

InChI=1S/C21H17N3O.ClH/c1-14-5-7-16(25)13-20(14)24-19-9-11-23-21-12-15(6-8-17(19)21)18-4-2-3-10-22-18;/h2-13,25H,1H3,(H,23,24);1H

InChI Key

OSKOUNNDHHFTQP-UHFFFAOYSA-N

SMILES

OC1=CC=C(C)C(NC2=CC=NC3=CC(C4=NC=CC=C4)=CC=C23)=C1.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TCMDC-138201;  TCMDC138201;  TCMDC 138201;  GW-440139A;  GW 440139A;  GW440139A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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